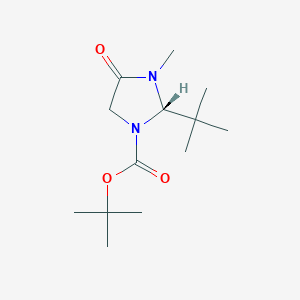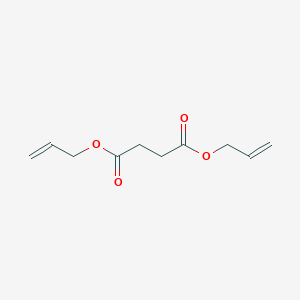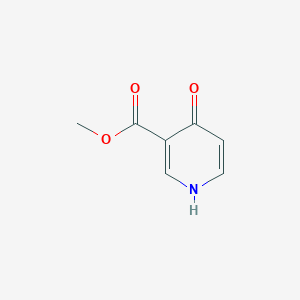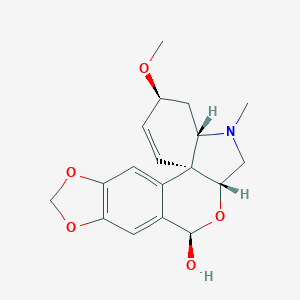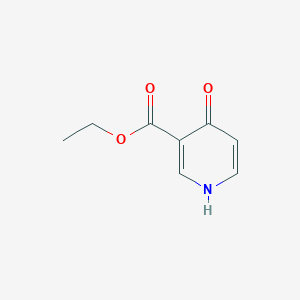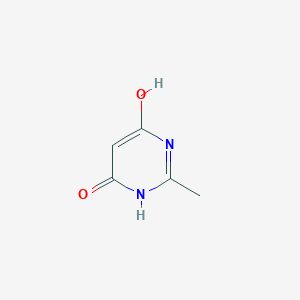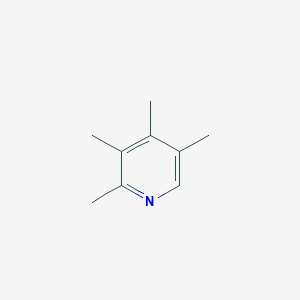
2,3,4,5-Tetramethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetramethylpyridine (TMP) is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong, unpleasant odor and is widely used in various chemical and industrial applications. In
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetramethylpyridine is not well understood. It is believed to act as a Lewis base and coordinate with metal ions, which can then catalyze various reactions. 2,3,4,5-Tetramethylpyridine can also act as a proton acceptor and participate in acid-base reactions.
Effets Biochimiques Et Physiologiques
2,3,4,5-Tetramethylpyridine has been shown to have antiviral, antifungal, and antibacterial properties. It has been used in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. 2,3,4,5-Tetramethylpyridine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,4,5-Tetramethylpyridine is a versatile reagent that can be used in a wide range of chemical reactions. It is also relatively inexpensive and readily available. However, 2,3,4,5-Tetramethylpyridine has a strong, unpleasant odor and can be toxic if ingested or inhaled. It should be handled with care and used in a well-ventilated area.
Orientations Futures
There are several future directions for research on 2,3,4,5-Tetramethylpyridine. One area of interest is the development of new synthetic methods for 2,3,4,5-Tetramethylpyridine and its derivatives. Another area of interest is the investigation of 2,3,4,5-Tetramethylpyridine's potential as a therapeutic agent for various diseases. Additionally, research could be conducted on the environmental impact of 2,3,4,5-Tetramethylpyridine and its byproducts.
Conclusion:
In conclusion, 2,3,4,5-Tetramethylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,3,4,5-Tetramethylpyridine could lead to the development of new compounds and therapeutic agents that could benefit society.
Méthodes De Synthèse
2,3,4,5-Tetramethylpyridine can be synthesized by reacting formaldehyde with acetaldehyde and ammonia in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields 2,3,4,5-Tetramethylpyridine as a byproduct, which is then purified by distillation.
Applications De Recherche Scientifique
2,3,4,5-Tetramethylpyridine is widely used in scientific research as a solvent, catalyst, and reagent. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and fragrances. 2,3,4,5-Tetramethylpyridine is also used as a reactant in the production of polymers, resins, and coatings.
Propriétés
Numéro CAS |
18441-60-6 |
|---|---|
Nom du produit |
2,3,4,5-Tetramethylpyridine |
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2,3,4,5-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-10-9(4)8(3)7(6)2/h5H,1-4H3 |
Clé InChI |
BKCIQPUIDHPJSI-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1C)C)C |
SMILES canonique |
CC1=CN=C(C(=C1C)C)C |
Autres numéros CAS |
18441-60-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



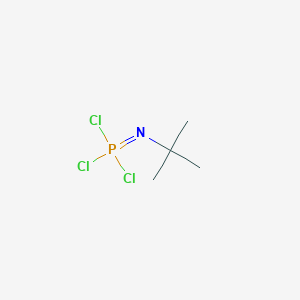
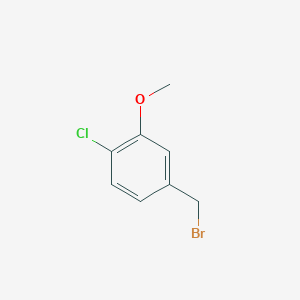
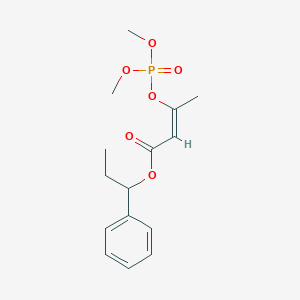
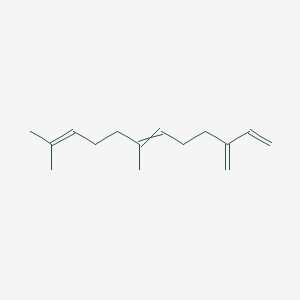
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

